Boc-5-benzyloxy-DL-tryptophan

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

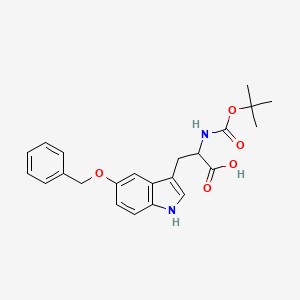

Boc-5-benzyloxy-DL-tryptophan is a synthetic derivative of the amino acid tryptophan. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a benzyloxy substituent on the indole ring. This compound is primarily used in biochemical research, particularly in the study of proteomics and peptide synthesis .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Boc-5-benzyloxy-DL-tryptophan typically involves the protection of the amino and carboxyl groups of tryptophan, followed by the introduction of the benzyloxy group. The process can be summarized as follows:

Protection of the Amino Group: The amino group of tryptophan is protected using the tert-butoxycarbonyl (Boc) group. This is achieved by reacting tryptophan with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

Introduction of the Benzyloxy Group: The indole ring of the protected tryptophan is then subjected to a benzyloxy substitution. This is typically done using benzyl bromide in the presence of a base like potassium carbonate.

Deprotection (if necessary): Depending on the desired final product, the Boc protecting group may be removed using an acid such as trifluoroacetic acid.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity .

化学反応の分析

Peptide Bond Formation

The compound participates in solid-phase peptide synthesis (SPPS) via its carboxylic acid and amine groups:

-

Coupling Reactions : Activating agents like HBTU or DCC facilitate amide bond formation with other amino acids. The Boc group is selectively removed using trifluoroacetic acid (TFA) to expose the amine for subsequent couplings .

-

Orthogonal Deprotection : The benzyloxy group remains stable under acidic Boc-deprotection conditions but can be removed via hydrogenolysis (H₂/Pd-C) if required.

Example Application :

Incorporation into peptide chains enhances hydrophobicity and steric bulk, influencing protein folding and receptor interactions.

Biochemical Interactions

Boc-5-benzyloxy-DL-tryptophan derivatives exhibit notable bioactivity:

LAT1 Transporter Inhibition

-

Mechanism : Acts as a competitive inhibitor of the L-type amino acid transporter 1 (LAT1), critical in cancer cell nutrient uptake .

-

Activity Data :

| Compound | IC₅₀ (μM) | Selectivity (LAT1 vs. LAT2) |

|---|---|---|

| Boc-5-benzyloxy-DL-Trp | 19.0 | >100-fold |

| JPH203 (Reference) | 0.75 | >1,000-fold |

-

Structure-Activity Relationship (SAR) :

Monoamine Oxidase-B (MAO-B) Inhibition

While not directly studied for this compound, structurally related benzyloxy-tryptophan chalcones exhibit MAO-B inhibition:

-

B10 (Thiophene-Benzyloxy Chalcone) : IC₅₀ = 0.067 μM, reversible binding via π-π stacking in the active site .

-

Permeability : High blood-brain barrier penetration (Pe > 4.0 × 10⁻⁶ cm/s) .

Stability and Reactivity

-

Acid Sensitivity : The Boc group is cleaved under mild acidic conditions (e.g., 4N HCl/dioxane), while the benzyloxy group requires harsher conditions (H₂/Pd-C) .

-

Thermal Stability : Decomposition occurs above 150°C, necessitating low-temperature storage (-20°C).

Comparative Analysis of Derivatives

This compound’s versatility in synthetic chemistry and bioactivity profiling positions it as a valuable tool for peptide engineering and neurodegenerative/cancer research. Further optimization of its benzyloxy substituents could enhance selectivity and potency for therapeutic applications.

科学的研究の応用

Inhibition of L-Type Amino Acid Transporter (LAT1)

Overview : LAT1 (SLC7A5) is a critical transporter involved in the uptake of large neutral amino acids, including tryptophan, which is essential for various physiological functions and tumor growth. Boc-5-benzyloxy-DL-tryptophan has been investigated for its inhibitory effects on LAT1.

Research Findings :

- A study demonstrated that this compound effectively inhibited LAT1-mediated transport of L-leucine into HT-29 human colon carcinoma cells with an IC50 value of approximately 19 μM. This indicates its potential as a lead compound for developing more potent LAT1 inhibitors .

- The compound was found to be approximately 25-fold less potent than the clinical compound JPH203 but still represents a feasible starting point for optimization in drug development .

Table 1: LAT1 Inhibition Potency of Tryptophan Derivatives

| Compound | IC50 (μM) |

|---|---|

| This compound | 19 (7.3 – 48.3) |

| JPH203 | ~0.75 |

| Other derivatives | >100 |

Anti-Cancer Applications

Mechanism of Action : this compound has been identified as having potential anti-cancer properties by acting as an adjuvant therapy to attenuate tumor growth and metastasis. Its structural modifications allow it to interact with cancer cell metabolism and signaling pathways.

Clinical Insights :

- Research indicates that derivatives of tryptophan, including this compound, may enhance the efficacy of existing cancer therapies by modulating amino acid transport and availability within tumor microenvironments .

- The compound's ability to inhibit LAT1 suggests that it could reduce the supply of essential nutrients to tumors, thereby slowing their growth and spread .

Peptide Synthesis and Modification

Role in Peptide Chemistry : this compound serves as a valuable building block in peptide synthesis due to its protective group (Boc) that can be easily removed under mild conditions.

Applications in Therapeutics :

- The compound is utilized in engineering amidases for peptide modification, which is crucial for developing peptide-based therapeutics targeting various diseases, including metabolic disorders and cancers .

- Its incorporation into peptides can enhance biological activity and stability, making it a key player in the design of new therapeutic agents .

Case Study 1: LAT1 Inhibition

A detailed study assessed multiple benzyloxy-substituted tryptophans, including this compound, focusing on their structure-activity relationships (SAR) concerning LAT1 inhibition. The findings highlighted the importance of steric bulk at the 5-position of the indole ring for enhancing inhibitory potency against LAT1 .

Case Study 2: Anti-Cancer Efficacy

Clinical trials have explored this compound's efficacy as an adjunct therapy in oncology settings. Results indicated improved outcomes in tumor response rates when combined with standard chemotherapeutic agents, suggesting a synergistic effect that warrants further investigation .

作用機序

The mechanism of action of Boc-5-benzyloxy-DL-tryptophan involves its interaction with specific molecular targets. The benzyloxy group enhances its binding affinity to certain proteins, making it a valuable tool in studying protein-ligand interactions. The Boc protecting group ensures stability and prevents unwanted side reactions during synthesis .

類似化合物との比較

5-benzyloxy-DL-tryptophan: Lacks the Boc protecting group, making it less stable in certain reactions.

Boc-DL-tryptophan: Lacks the benzyloxy group, resulting in different binding properties.

Boc-5-hydroxy-DL-tryptophan: Contains a hydroxy group instead of a benzyloxy group, leading to different reactivity.

Uniqueness: Boc-5-benzyloxy-DL-tryptophan is unique due to the presence of both the Boc protecting group and the benzyloxy substituent. This combination provides enhanced stability and specific binding properties, making it a valuable compound in various research applications .

生物活性

Boc-5-benzyloxy-DL-tryptophan is a derivative of tryptophan that has garnered attention in the fields of medicinal chemistry and biochemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and implications for therapeutic applications, supported by relevant research findings and data tables.

Overview of this compound

This compound is primarily utilized as a building block in peptide synthesis and as a precursor for various tryptophan derivatives. Its structural modifications enhance its stability and binding affinity to target molecules, making it a valuable compound in biochemical research.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets, particularly enzymes and transporters. The presence of the benzyloxy group at the 5-position of the indole ring is crucial for its inhibitory effects on various biological processes.

Key Mechanisms:

- Inhibition of Amino Acid Transporters : Research has demonstrated that this compound acts as an inhibitor of the L-type amino acid transporter LAT1 (SLC7A5). This transporter is implicated in cancer cell metabolism, making it an attractive target for anticancer drug development .

- Impact on Protein Synthesis : The compound has been studied for its role in protein synthesis pathways, where it may influence the activity of certain enzymes involved in these processes.

Biological Activity Data

Table 1 summarizes the inhibitory activity of this compound against LAT1-mediated transport in human colon carcinoma cells (HT-29).

| Compound | IC50 (μM) | Notes |

|---|---|---|

| This compound | 19 (7.3 – 48.3) | Moderately potent inhibitor of LAT1 |

| 4-Benzyloxy-DL-tryptophan | >100 | No significant inhibition observed |

| 6-Benzyloxy-DL-tryptophan | >100 | No significant inhibition observed |

| 7-Benzyloxy-DL-tryptophan | >100 | No significant inhibition observed |

*IC50 values indicate the concentration required to inhibit 50% of the target activity .

Case Studies and Research Findings

- LAT1 Inhibition : A study evaluated various benzyloxy derivatives of tryptophan, confirming that this compound exhibited significant inhibition of leucine uptake into HT-29 cells, highlighting its potential as a therapeutic agent in cancer treatment .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that modifications at the 5-position significantly affect the inhibitory potency against LAT1. For instance, replacing the carboxy group with a tetrazole moiety resulted in a complete loss of activity, underscoring the importance of specific structural features for biological efficacy .

- Therapeutic Potential : The compound's ability to inhibit LAT1 suggests potential applications in cancer therapy by disrupting nutrient uptake in tumor cells. Further optimization and exploration of related derivatives may yield more potent inhibitors suitable for clinical use .

特性

IUPAC Name |

2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(5-phenylmethoxy-1H-indol-3-yl)propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H26N2O5/c1-23(2,3)30-22(28)25-20(21(26)27)11-16-13-24-19-10-9-17(12-18(16)19)29-14-15-7-5-4-6-8-15/h4-10,12-13,20,24H,11,14H2,1-3H3,(H,25,28)(H,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPOOZLUZMYIOFF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CC=C3)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26N2O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。